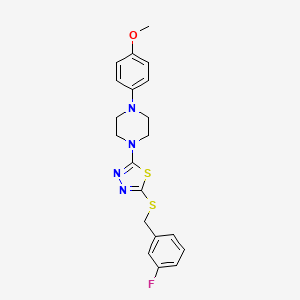

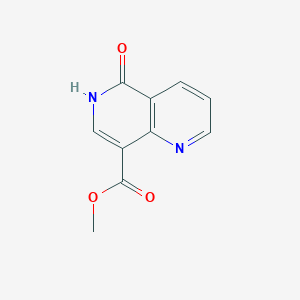

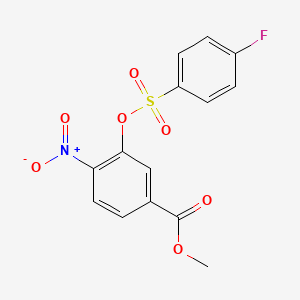

Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate” is a derivative of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines with various reagents has been studied extensively . These compounds react readily with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Aplicaciones Científicas De Investigación

Antibacterial Applications

A series of derivatives, including those related to Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate, have shown promising results as antibacterial agents. In a study, these derivatives were tested for in vitro and in vivo antibacterial activities, indicating potential as therapeutic agents against bacterial infections (Bouzard et al., 1992).

Potential in Treating Bladder Function Disorders

Compounds structurally related to Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate, specifically tachykinin NK(1) receptor antagonists, have been studied for their effects on bladder functions. These studies indicate potential therapeutic applications in treating bladder function disorders (Natsugari et al., 1999).

Synthesis and Chemical Properties

Research has been conducted on the efficient synthesis and chemical properties of naphthyridines, which include Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate. These studies contribute to the understanding of the compound's structure and potential applications in various fields, including medicinal chemistry (Verma et al., 2013).

Neuroprotective and Enzyme Inhibition Properties

Studies have shown that certain 1,8-naphthyridine derivatives exhibit neuroprotective properties and inhibit cholinesterases, which could be relevant in the context of Alzheimer's disease and other neurodegenerative disorders. These findings open up possibilities for the development of new treatments for such diseases (De los Ríos et al., 2010).

Optical and Spectroscopic Analysis

There has been significant research into the optical and spectroscopic properties of naphthyridine derivatives. This research helps in understanding the electronic structure and potential applications in fields such as materials science and bioimaging (Perillo et al., 2009).

Direcciones Futuras

The future directions in the research of 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is also a need for a complete correlation of synthesis with biological activity . Additionally, the utility of 1,6-naphthyridines displaying activities other than anticancer has also been suggested as a potential area of future research .

Propiedades

IUPAC Name |

methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJDMYTZUHGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)

![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)

![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)